molecular formula C13H21N3OSi B8392178 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 361370-28-7

1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B8392178
CAS No.: 361370-28-7
M. Wt: 263.41 g/mol
InChI Key: DWHUGRZCRNLSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the trimethylsilyl group enhances its stability and reactivity, making it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced via silylation reactions using reagents such as trimethylsilyl chloride in the presence of a base.

    Attachment of the Ethoxy Methyl Group: This step involves the reaction of the intermediate with 2-(trimethylsilyl)ethanol under suitable conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

    Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.

    Chemical Biology: The compound serves as a probe in studying biological processes and interactions at the molecular level.

    Catalysis: It is employed as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Mechanism of Action

The mechanism of action of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The trimethylsilyl group plays a crucial role in stabilizing the compound and facilitating its interaction with target molecules.

Comparison with Similar Compounds

  • 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-b]pyridin-6-ylboronic acid
  • 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

Comparison: Compared to similar compounds, 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine is unique due to its specific substitution pattern and the presence of the pyrrolo[2,3-b]pyridine core. This structural uniqueness imparts distinct reactivity and stability, making it a valuable compound in synthetic and medicinal chemistry.

Properties

CAS No.

361370-28-7

Molecular Formula

C13H21N3OSi

Molecular Weight

263.41 g/mol

IUPAC Name

1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridin-4-amine

InChI

InChI=1S/C13H21N3OSi/c1-18(2,3)9-8-17-10-16-7-5-11-12(14)4-6-15-13(11)16/h4-7H,8-10H2,1-3H3,(H2,14,15)

InChI Key

DWHUGRZCRNLSCH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=C(C=CN=C21)N

Origin of Product

United States

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